molecular formula C26H26Br2O6 B11103077 Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate

Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate

Cat. No.: B11103077
M. Wt: 594.3 g/mol
InChI Key: UPSRUNKFBUNCCH-UHFFFAOYSA-N
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Description

1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 1,2,2-TRIMETHYLCYCLOPENTANE-1,3-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes bromophenyl groups and a trimethylcyclopentane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 1,2,2-TRIMETHYLCYCLOPENTANE-1,3-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with a suitable cyclopentane derivative under controlled conditions. The reaction is often catalyzed by a palladium catalyst and requires an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 1,2,2-TRIMETHYLCYCLOPENTANE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 1,2,2-TRIMETHYLCYCLOPENTANE-1,3-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 1,2,2-TRIMETHYLCYCLOPENTANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The bromophenyl groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobenzophenone: Shares the bromophenyl groups but differs in the core structure.

    4-Bromobiphenyl: Contains a single bromophenyl group attached to a biphenyl core.

Uniqueness

1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 1,2,2-TRIMETHYLCYCLOPENTANE-1,3-DICARBOXYLATE is unique due to its combination of bromophenyl groups and a trimethylcyclopentane core. This structure imparts specific chemical and biological properties that are distinct from similar compounds .

Properties

Molecular Formula

C26H26Br2O6

Molecular Weight

594.3 g/mol

IUPAC Name

bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate

InChI

InChI=1S/C26H26Br2O6/c1-25(2)20(23(31)33-14-21(29)16-4-8-18(27)9-5-16)12-13-26(25,3)24(32)34-15-22(30)17-6-10-19(28)11-7-17/h4-11,20H,12-15H2,1-3H3

InChI Key

UPSRUNKFBUNCCH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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